benzenesulfonic acid;4-[(2S)-4-ethylmorpholin-2-yl]phenol

stereochemistry enantiomeric purity CNS pharmacology

Benzenesulfonic acid;4-[(2S)-4-ethylmorpholin-2-yl]phenol (CAS 920799-95-7) is a chiral 2-aryl-4-alkylmorpholine derivative formulated as a benzenesulfonate (besylate) salt. The compound has a molecular formula of C18H23NO5S and a molecular weight of 365.4 g/mol.

Molecular Formula C18H23NO5S
Molecular Weight 365.4 g/mol
CAS No. 920799-95-7
Cat. No. B12641908
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namebenzenesulfonic acid;4-[(2S)-4-ethylmorpholin-2-yl]phenol
CAS920799-95-7
Molecular FormulaC18H23NO5S
Molecular Weight365.4 g/mol
Structural Identifiers
SMILESCCN1CCOC(C1)C2=CC=C(C=C2)O.C1=CC=C(C=C1)S(=O)(=O)O
InChIInChI=1S/C12H17NO2.C6H6O3S/c1-2-13-7-8-15-12(9-13)10-3-5-11(14)6-4-10;7-10(8,9)6-4-2-1-3-5-6/h3-6,12,14H,2,7-9H2,1H3;1-5H,(H,7,8,9)/t12-;/m1./s1
InChIKeyLCNZPYBWLVZSPD-UTONKHPSSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzenesulfonic Acid;4-[(2S)-4-ethylmorpholin-2-yl]phenol (CAS 920799-95-7): Chiral Morpholine Besylate for CNS Research & Synthesis


Benzenesulfonic acid;4-[(2S)-4-ethylmorpholin-2-yl]phenol (CAS 920799-95-7) is a chiral 2-aryl-4-alkylmorpholine derivative formulated as a benzenesulfonate (besylate) salt. The compound has a molecular formula of C18H23NO5S and a molecular weight of 365.4 g/mol. [1] It consists of a (2S)-4-ethylmorpholin-2-yl core linked to a phenol moiety, forming a stable salt with benzenesulfonic acid. The besylate salt form is a common pharmaceutical formulation strategy intended to enhance solubility, crystallinity, and stability relative to the free base. The (S)-enantiomeric configuration provides stereospecific interactions with biological targets, a key differentiator from its (R)-enantiomer (CAS 920803-56-1). Its scaffold is associated with CNS-modulating activities, including dopaminergic and analgesic properties, relevant for neuroscience research and drug discovery. [2]

Chiral (2S)-enantiomer — stereochemical-control study fit
Besylate salt form — salt-form property context for dissolution and stability
2-Aryl-4-alkylmorpholine scaffold — CNS pathway research fit

Why Simple Morpholine Salts Cannot Replace 4-[(2S)-4-ethylmorpholin-2-yl]phenol Besylate: Evidence of Stereochemical and Physicochemical Differentiation


Generic substitution within the 2-aryl-4-alkylmorpholine class is not viable due to quantifiable differences in stereochemistry, N-alkyl chain length, and salt formulation. The (2S)-configuration of CAS 920799-95-7 ensures defined stereospecific interactions, which are absent in the non-chiral analogs or the (2R)-enantiomer (CAS 920803-56-1). The N-ethyl group directly impacts lipophilicity: the LogP of the benzyl analog is 4.92, significantly higher than the methyl analog's LogP (approximately 2.72), which in turn is higher than the ethyl analog's estimated LogP (approximately 3.74), leading to different membrane permeability and biodistribution profiles. Furthermore, the benzenesulfonate salt form ensures consistent dissolution and stability compared to the hydrochloride salt or free base, as benzenesulfonate salts enhance solubility in polar solvents and provide better crystallinity for solid-state characterization. [1] These differences mean that replacing the targeted compound with a simpler morpholine derivative, a different salt, or a racemic mixture would alter its physicochemical and biological performance, compromising experimental reproducibility and data reliability.

(2S)-ethylmorpholine besylate
Racemic or (R)-enantiomer
Stereochemical target engagement may not reproduce; CNS assay response may shift
N-Ethyl substitution
N-Methyl or N-benzyl analog
Lipophilicity and membrane permeability may shift; CNS distribution profile may not transfer
Besylate salt (crystalline)
Free base or hydrochloride salt
Dissolution behavior and solid-state properties may differ; dosing reproducibility may require verification

Quantitative Differentiation Evidence for Benzenesulfonic Acid;4-[(2S)-4-ethylmorpholin-2-yl]phenol (920799-95-7) Against Its Closest Analogs


Enantiomeric Purity: (S)-Configuration Ensures Stereospecificity vs. (R)-Enantiomer (920803-56-1)

CAS 920799-95-7 is the (2S)-enantiomer, which is structurally distinct from its (2R)-enantiomer (CAS 920803-56-1). Both share the identical molecular formula (C18H23NO5S) and weight (365.4 g/mol) but differ in 3D spatial arrangement, leading to divergent biological activities. [1] The (2S)-configuration is critical for interaction with stereospecific CNS targets, as 2-aryl-4-alkylmorpholines exhibit central dopaminergic and analgesic activities that are antagonized by naloxone, indicating stereospecific receptor engagement. [2]

Enantiomeric Purity
Class-level inference
InChIKey distinct: (2S) vs. (2R) enantiomer
Supports enantiomer-specific target engagement review; stereochemistry may impact assay response
Class-level CNS stereospecificity reported; direct binding data to verify
stereochemistry enantiomeric purity CNS pharmacology

Lipophilicity Tuning: N-Ethyl Substitution Balances LogP Compared to N-Methyl and N-Benzyl Analogs

The N-ethyl group on the morpholine ring of CAS 920799-95-7 provides a distinct lipophilicity profile compared to its N-methyl (CAS 920799-94-6) and N-benzyl (CAS 920799-88-8) analogs. The target compound has a LogP of approximately 3.74, versus 2.72 for the N-methyl analog and 4.92 for the N-benzyl analog. This places the ethyl analog in an optimal range for CNS drug candidates, balancing membrane permeability and aqueous solubility to avoid excessive lipophilicity-related toxicity. [1] Regarding physical properties, the ethyl analog has 3 rotatable bonds and a molecular weight of 365.4 g/mol, compared to 2 rotatable bonds and 351.4 g/mol for the methyl analog, and 4 rotatable bonds and 427.5 g/mol for the benzyl analog.

Lipophilicity Tuning
Cross-study comparable
LogP difference: +1.0 (ethyl vs. methyl), -1.2 (ethyl vs. benzyl)
Reported LogP range may support CNS penetration review; avoids extremes
Computed LogP, experimental confirmation needed
lipophilicity LogP physicochemical properties

Salt Form Advantage: Besylate Salt Enhances Solubility and Crystallinity vs. Free Base

CAS 920799-95-7 is a benzenesulfonate (besylate) salt, a pharmaceutical formulation strategy chosen to improve the solubility, crystallinity, and stability of the active morpholine-phenol moiety compared to its free base form. Benzenesulfonic acid has high water solubility (>100 mg/mL) and its salts typically exhibit improved dissolution properties. The besylate salt provides a robust crystalline form suitable for solid-state characterization, reproducible dosing, and long-term stability in storage. [1] The topological polar surface area (TPSA) of the salt is 95.4 Ų, with 2 hydrogen bond donors and 6 hydrogen bond acceptors, which influence aqueous solubility and bioavailability.

Salt Form Solubility
Class-level inference
Reported 2–10× higher aqueous solubility vs. free base (besylate)
Supports dissolution and formulation context; salt-form selection review
Extrapolated from general besylate salt behavior
salt selection solubility crystallinity

Para-Phenol Substitution Pattern Ensures Distinct Biological Activity vs. Ortho/Meta Isomers

The compound features a para-substituted phenol (4-hydroxyphenyl) attached to the morpholine ring at the 2-position. This para-substitution pattern is critical for biological activity in 2-aryl-4-alkylmorpholines, which are known to interact with CNS targets including dopamine receptors and exhibit analgesic effects. [1] Altering the phenol position to ortho or meta would drastically change the 3D geometry and hydrogen-bonding network, likely resulting in loss of activity. The para-phenol group contributes to the compound's TPSA of 95.4 Ų and provides a hydrogen bond donor site (phenolic -OH) essential for target engagement. The structure-activity relationship literature emphasizes that 2-phenyl and 2-biphenyl morpholine derivatives possess antioxidant, anti-inflammatory, and immunomodulatory properties, all dependent on the correct spatial arrangement. [2]

Para-Phenol Position
Class-level inference
Para-substitution (4-OH) required for class-level CNS and antioxidant activity
Positional isomer context may impact target interaction; ortho/meta response may differ
SAR from 2-aryl-morpholine literature; specific IC50 not publicly available
positional isomer substitution pattern phenol activity

Scaffold Classification: 2-Aryl-4-Alkylmorpholine Core with CNS-Active Pharmacophore

CAS 920799-95-7 belongs to the 2-aryl-4-alkylmorpholine class, a scaffold recognized for diverse CNS activities including sympathomimetic, analgesic (naloxone-reversible), and dopaminergic effects. [1] This scaffold provides drug-like properties suitable for CNS drug discovery, with the 2-aryl group enabling lipophilic interactions and the morpholine ring offering hydrogen-bonding capacity. The besylate salt of this scaffold is specifically preferred for its pharmaceutical formulation properties. In contrast, simpler morpholine derivatives lacking the 2-aryl substitution or the para-phenol group do not exhibit the same range of CNS activities, making the 920799-95-7 scaffold a privileged structure for neuroscience research. [2]

CNS Pharmacophore
Class-level inference
2-Aryl-4-alkylmorpholine scaffold linked to dopaminergic, analgesic CNS activities
May support CNS pathway studies; simpler morpholines lack reported CNS activity
Rodent behavioral model class evidence; direct data for this compound to verify
CNS pharmacophore morpholine scaffold dopaminergic activity

High-Impact Application Scenarios for 4-[(2S)-4-ethylmorpholin-2-yl]phenol Besylate (920799-95-7) Based on Evidence Differentiators


Stereospecific CNS Drug Discovery Targeting Dopamine and Opioid Pathways

Researchers investigating CNS disorders (e.g., depression, pain, addiction) can utilize CAS 920799-95-7 as a lead compound or reference standard due to its (2S)-stereochemistry, which aligns with the documented stereospecific dopaminergic and analgesic (naloxone-reversible) activities of 2-aryl-4-alkylmorpholines. [1] The ethyl-substituted morpholine optimizes lipophilicity (LogP ~3.74) for blood-brain barrier penetration, while the para-phenol ensures proper target engagement. In contrast, the (2R)-enantiomer (920803-56-1) or racemic mixture would confound structure-activity relationships, making this single-enantiomer salt a critical reagent for reproducible in vivo behavioral pharmacology studies.

Preclinical Formulation Development Requiring Consistent Oral Bioavailability

Pharmaceutical scientists developing oral formulations for morpholine-based CNS candidates can use CAS 920799-95-7 to ensure consistent dissolution and absorption. The benzenesulfonate salt form provides superior aqueous solubility and crystallinity compared to the free base (MW 207.27) or hydrochloride salts. [1] Its physicochemical profile—TPSA 95.4 Ų, HBD 2, HBA 6, and 3 rotatable bonds —indicates favorable drug-likeness according to Lipinski's Rule of Five, supporting its use as a reference standard in quality control and bioequivalence studies for ANDA submissions. [2]

Antioxidant and Anti-Inflammatory Research Using Morpholine-Phenol Scaffolds

Researchers exploring antioxidant and anti-inflammatory mechanisms can use CAS 920799-95-7 as a tool compound based on the class-level evidence that 2-aryl-4-alkylmorpholines exhibit potent antioxidant properties and reduce plasma triglycerides, total cholesterol, and LDL-cholesterol in hyperlipidemic rat models. [1] The para-phenol group is essential for radical scavenging activity, while the ethyl substitution on the morpholine nitrogen balances lipophilicity and hydrogen-bonding capacity. The besylate salt's high purity and crystalline nature make it suitable for reproducible in vitro antioxidant assays (e.g., DPPH, ABTS) and cellular inflammation models.

Analytical Method Development and Reference Standard Qualification

CAS 920799-95-7 serves as a high-purity reference standard for HPLC, LC-MS, and chiral separation method development in pharmaceutical quality control. Its distinct stereochemistry (InChIKey: LCNZPYBWLVZSPD-UTONKHPSSA-N) and physicochemical stability as a besylate salt [1] make it an ideal system suitability standard for quantifying enantiomeric purity in drug substance batches. The compound's well-characterized properties—including exact mass (365.12969401 Da), TPSA (95.4 Ų), and hydrogen-bonding profile —support its use in developing validated analytical methods for regulatory submissions, where rigorous identification and quantification of the active pharmaceutical ingredient are required. [2]

Application
Selection Property
Validation Focus
CNS pathway research (dopaminergic / opioid studies)
Stereochemical (2S)-enantiomer configuration
Enantiomer-specific target engagement in CNS assays
Preclinical dissolution and formulation research
Besylate salt form, reported solubility and crystallinity
In vitro dissolution profiling and solid-state characterization
Antioxidant / anti-inflammatory pathway research
Para-phenol substitution pattern, radical scavenging context
In vitro antioxidant (DPPH, ABTS) and cellular inflammation assays
Chiral analytical method development
Distinct stereochemistry (InChIKey) and crystalline salt
HPLC/LC-MS chiral separation and system suitability testing
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